6-Amino-5-nitro-2-pyridinemethanol

Description

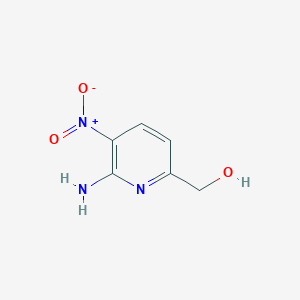

6-Amino-5-nitro-2-pyridinemethanol is a pyridine derivative with a hydroxymethyl (-CH2OH) group at position 2, a nitro (-NO2) group at position 5, and an amino (-NH2) group at position 4. Its molecular formula is C6H7N3O3 (molecular weight: 169.13 g/mol). However, its exact applications and safety profile require further empirical validation.

Properties

Molecular Formula |

C6H7N3O3 |

|---|---|

Molecular Weight |

169.14 g/mol |

IUPAC Name |

(6-amino-5-nitropyridin-2-yl)methanol |

InChI |

InChI=1S/C6H7N3O3/c7-6-5(9(11)12)2-1-4(3-10)8-6/h1-2,10H,3H2,(H2,7,8) |

InChI Key |

FVSJLCKGQSVOIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1CO)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-nitro-2-pyridinemethanol typically involves the nitration of a pyridine derivative followed by reduction and functional group modifications.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-nitro-2-pyridinemethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The amino and hydroxymethyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 6-Amino-5-nitro-2-pyridinecarboxylic acid.

Reduction: Formation of 6,5-Diamino-2-pyridinemethanol.

Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

6-Amino-5-nitro-2-pyridinemethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-5-nitro-2-pyridinemethanol is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro and amino groups may play a role in binding to active sites or altering the activity of target molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6-Amino-5-nitro-2-pyridinemethanol with three structurally related compounds:

Key Observations:

Functional Group Impact: The hydroxymethyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the methyl group in picoline derivatives (e.g., 6-Amino-5-nitro-2-picoline). This may improve solubility in polar solvents like water or ethanol, critical for bioavailability in drug formulations .

Positional Isomerism: The melting point of 6-Amino-5-nitro-3-picoline (189–193°C) is significantly higher than its 2-picoline isomer (147–157°C), suggesting stronger intermolecular forces (e.g., hydrogen bonding or π-stacking) in the 3-substituted derivative .

Electronic Effects: The dimethylamino group in 6-(Dimethylamino)-3-pyridinemethanol is a stronger electron donor than the primary amino group in the target compound, which could influence reactivity in nucleophilic substitution or coordination chemistry .

Biological Activity

6-Amino-5-nitro-2-pyridinemethanol (C6H7N3O3) is a pyridine derivative notable for its potential biological activities, particularly in antimicrobial and antitumor research. Its molecular weight is 169.14 g/mol, and it features both amino and nitro functional groups, which contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.

| Property | Value |

|---|---|

| Molecular Formula | C6H7N3O3 |

| Molecular Weight | 169.14 g/mol |

| IUPAC Name | (6-amino-5-nitropyridin-2-yl)methanol |

| InChI | InChI=1S/C6H7N3O3/c7-6-5(9(11)12)2-1-4(3-10)8-6/h1-2,10H,3H2,(H2,7,8) |

| InChI Key | FVSJLCKGQSVOIC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(N=C1CO)N)N+[O-] |

The precise mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific molecular targets, such as enzymes or receptors. The nitro and amino groups may facilitate binding to active sites or influence the activity of target molecules .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa. The compound's structure suggests that the nitro group enhances its antimicrobial efficacy by potentially disrupting microbial cell functions .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyridine derivatives, including this compound. The results demonstrated that compounds with nitro substituents exhibited the highest activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were significantly lower compared to other tested derivatives .

Antitumor Activity

In addition to its antimicrobial properties, this compound has been explored for its antitumor potential. It has been noted for its ability to inhibit the proliferation of cancer cells in vitro.

Case Study: Antitumor Effects

A series of experiments conducted on various cancer cell lines revealed that this compound inhibited cell growth effectively. The compound was found to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound | Antimicrobial Activity | Antitumor Activity |

|---|---|---|

| This compound | High | Moderate |

| 6-Amino-5-nitro-2-pyridinecarboxylic acid | Moderate | Low |

| 5-Nitro-2-pyridinemethanol | Low | Moderate |

This table illustrates that while this compound shows promising activity in both categories, it stands out particularly in antimicrobial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.